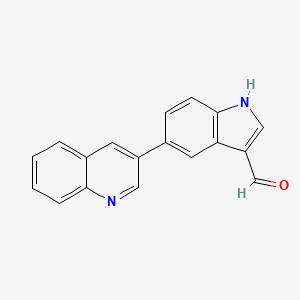

5-(3-Quinolinyl)-1H-indole-3-carbaldehyde

Description

Significance of Indole (B1671886) and Quinoline (B57606) Heterocycles in Medicinal and Synthetic Chemistry

Indole: The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous motif in biologically active compounds. researchgate.net It is the core structure of the essential amino acid tryptophan and its various metabolites, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. oup.com The versatility of the indole scaffold has led to its incorporation into a wide array of pharmaceuticals with diverse therapeutic applications. researchgate.netnih.govcsic.es

In the realm of synthetic chemistry, the indole ring is a valuable building block for the construction of more complex molecular architectures. mdpi.comnih.gov Its reactivity allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives. oup.com

Quinoline: Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine (B92270) ring, is another scaffold of immense significance in medicinal chemistry. afjbs.comnih.gov This ring system is found in a number of natural alkaloids, most notably quinine, which has been a cornerstone in the treatment of malaria. chemicalbook.comnih.gov The development of synthetic quinoline-based drugs has led to important antibacterial agents, such as the fluoroquinolones, and anticancer drugs. nih.govmdpi.com

From a synthetic standpoint, quinoline's structure allows for a variety of chemical transformations, making it a versatile component in organic synthesis. aku.edu.tr The presence of the nitrogen atom influences its reactivity, permitting modifications that are crucial for the development of new chemical entities. afjbs.comchemicalbook.com

Overview of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde within Complex Heterocyclic Systems

5-(3-Quinolinyl)-1H-indole-3-carbaldehyde represents a sophisticated molecular architecture that brings together the key features of both indole and quinoline. The direct linkage of the quinoline ring at the 5-position of the indole scaffold, coupled with the presence of a carbaldehyde (aldehyde) group at the 3-position of the indole, creates a unique electronic and steric environment. This specific arrangement suggests potential for novel chemical reactivity and biological activity.

While extensive research specifically on 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde is not widely available in the public domain, the broader class of indole-quinoline hybrids has garnered significant interest. Studies on related compounds have revealed their potential as antibacterial agents. nih.govafjbs.comnih.gov For instance, certain CF3-substituted (hetero)aryl-quinoline hybrid molecules have been investigated for their ability to disrupt the bacterial proton motive force, a critical process for bacterial survival. nih.govafjbs.com

The aldehyde functional group at the 3-position of the indole ring is a particularly reactive site, making it a valuable handle for further synthetic modifications. oup.comcsic.es This allows for the potential creation of a diverse library of derivatives, which could be screened for various biological activities.

Table 1: Physicochemical Properties of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C18H12N2O | nih.gov |

| Molecular Weight | 272.3 g/mol | nih.gov |

Table 2: Key Structural Features of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde

| Feature | Description |

| Indole Scaffold | A bicyclic aromatic heterocycle providing a platform for diverse biological interactions. |

| Quinoline Scaffold | A fused aromatic ring system known for its presence in numerous bioactive compounds. |

| C5-Substitution on Indole | The quinoline moiety is attached at the 5-position of the indole ring. |

| C3-Carbaldehyde Group | An aldehyde functional group at the 3-position of the indole, offering a site for further chemical reactions. |

Structure

3D Structure

Properties

Molecular Formula |

C18H12N2O |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

5-quinolin-3-yl-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C18H12N2O/c21-11-15-10-20-18-6-5-12(8-16(15)18)14-7-13-3-1-2-4-17(13)19-9-14/h1-11,20H |

InChI Key |

ZVGDEEXSAWQWPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC4=C(C=C3)NC=C4C=O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 5 3 Quinolinyl 1h Indole 3 Carbaldehyde

Retrosynthetic Analysis and Key Precursor Preparation

The preparation of the final compound relies on the successful synthesis of its constituent building blocks: an appropriately functionalized 1H-indole-3-carbaldehyde and a 3-substituted quinoline (B57606).

The indole-3-carbaldehyde core is a common scaffold in medicinal chemistry. The introduction of the aldehyde group at the C3 position is typically achieved through electrophilic formylation reactions.

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The electron-rich indole (B1671886) ring attacks this electrophile, preferentially at the C3 position due to the stabilization of the resulting intermediate by the nitrogen atom. Subsequent hydrolysis of the iminium salt intermediate yields the desired indole-3-carbaldehyde. For the synthesis of the specific precursor needed for 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, a 5-substituted indole (e.g., 5-bromoindole) would be used as the starting material for the Vilsmeier-Haack formylation.

Table 1: Vilsmeier-Haack Reaction Conditions

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Indole | POCl₃, DMF | Dichloromethane | 0 °C to rt | High |

While the Vilsmeier-Haack reaction is prevalent, other methods exist for introducing a formyl group onto an indole ring. One such method is the Reimer-Tiemann reaction, which uses chloroform (B151607) and a strong base, although it often results in a mixture of C3-formylated and C2-chlorinated products.

Another strategy involves the oxidation of 3-methylindole (B30407) (skatole). Various oxidizing agents can be employed for this transformation, though controlling the reaction to prevent over-oxidation to the carboxylic acid can be challenging. A more controlled approach is the oxidation of indole-3-methanol, which can be prepared by reducing indole-3-carboxylic acid or its esters. Reagents like manganese dioxide (MnO₂) are effective for oxidizing allylic and benzylic alcohols, such as indole-3-methanol, to the corresponding aldehyde with high selectivity.

The quinoline portion of the target molecule requires functionalization at the 3-position to enable coupling with the indole precursor. This can involve direct formylation or the introduction of other functional groups that can be converted to a carbaldehyde.

Direct formylation of the quinoline ring is more challenging than that of indole due to the quinoline's lower electron density. However, methods have been developed to achieve this. One approach involves the Rieche formylation using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄).

Another powerful strategy for functionalizing quinolines is through directed ortho-metalation (DoM). In this method, a directing group on the quinoline ring (often at the C2 or C4 position) directs a strong base (like an organolithium reagent) to deprotonate the adjacent position. The resulting lithiated species can then be quenched with an electrophile, such as DMF, to introduce a formyl group.

For the synthesis of the required quinoline-3-boronic acid precursor, a common route starts from 3-bromoquinoline. This halogenated quinoline can undergo a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup to yield quinoline-3-boronic acid.

The synthesis of quinoline-3-carbaldehyde derivatives can be achieved through various established synthetic protocols. The Stephen aldehyde synthesis, for instance, can convert 3-cyanoquinoline into quinoline-3-carbaldehyde using tin(II) chloride and hydrochloric acid.

Alternatively, the oxidation of 3-methylquinoline (B29099) (3-picoline) using selenium dioxide (SeO₂) can yield quinoline-3-carbaldehyde. This method provides a direct route from a readily available starting material. Another approach is the palladium-catalyzed carbonylation of 3-haloquinolines under a carbon monoxide atmosphere, which can introduce a formyl group or a related functional group that can be converted to an aldehyde.

Table 2: Synthesis of Quinoline-3-carbaldehyde

| Starting Material | Reagents | Method | Reference |

|---|---|---|---|

| 3-Methylquinoline | SeO₂ | Oxidation | |

| Quinoline | Dichloromethyl methyl ether, TiCl₄ | Rieche Formylation |

Synthesis of 3-Quinolinyl Building Blocks

Direct Coupling Strategies for 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde Synthesis

Direct coupling strategies are powerful methods for the construction of biaryl systems, such as the quinolinyl-indole core of the target molecule. These methods typically involve the formation of a carbon-carbon bond between pre-existing indole and quinoline moieties.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of C-C bonds in modern organic synthesis. The Suzuki-Miyaura coupling is a particularly relevant example for the synthesis of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde. mdpi.com

A plausible and efficient route involves the coupling of a 5-haloindole derivative with a quinolineboronic acid or ester. A common starting material for this approach is 5-bromo-1H-indole. This can be coupled with 3-quinolineboronic acid in the presence of a palladium catalyst and a base. The resulting 5-(3-quinolinyl)-1H-indole can then be formylated at the C3 position using a Vilsmeier-Haack reaction to yield the final product. numberanalytics.comjk-sci.com

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with nitrogen-containing heterocycles which can sometimes inhibit the catalyst. nih.gov

| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.gov |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | Good | nih.gov |

The reactivity of different palladium catalysts has been a subject of extensive research. For instance, palladium nanoparticles on various supports have been shown to be effective and recyclable catalysts for Suzuki-Miyaura reactions. mdpi.commdpi.com Both homogeneous and heterogeneous palladium catalysts have been compared, with homogeneous catalysts generally showing higher reactivity and selectivity, while heterogeneous catalysts offer easier separation and recycling. utexas.edunih.gov

While direct coupling is a primary strategy, condensation and cyclization reactions can also be envisioned for the synthesis of the quinolinyl-indole core. One such classical approach is the Fischer indole synthesis. benthamdirect.com This method involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. benthamdirect.comnih.gov To synthesize 5-(3-Quinolinyl)-1H-indole, one could theoretically use (4-(3-quinolinyl)phenyl)hydrazine and a suitable carbonyl compound that would lead to the indole ring. However, the synthesis of the required substituted hydrazine (B178648) can be complex.

Another approach could involve the construction of the quinoline ring onto a pre-existing indole scaffold. For instance, a Friedländer-type condensation could be employed, where an ortho-amino-substituted indole derivative reacts with a carbonyl compound to form the quinoline ring.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.gov While a specific MCR for the direct synthesis of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde is not explicitly reported, the principles of MCRs can be applied to construct the core structure.

For instance, a one-pot reaction could be designed that involves the formation of the indole ring and the introduction of the quinoline substituent simultaneously or in a sequential manner without the isolation of intermediates. rsc.org Some MCRs for the synthesis of substituted indoles have been reported, which could potentially be adapted for this target molecule. mdpi.com

In the context of MCRs and other synthetic strategies, the use of solid acid catalysts like Montmorillonite KSF has gained attention due to their environmental benefits and ease of handling. researchgate.net Montmorillonite clays (B1170129) are known to catalyze various organic transformations, including condensations and cyclizations, often under milder conditions and with improved selectivity compared to traditional acid catalysts. orientjchem.org These clays can act as Brønsted or Lewis acids and can be used in solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.netorientjchem.org While no direct application of Montmorillonite KSF for the synthesis of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde has been reported, its potential as a green catalyst in the key bond-forming steps of a synthetic sequence is noteworthy. mdpi.com

Multi-component Reaction Pathways for Heterocyclic Assembly

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

| Synthetic Route | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Sequential Synthesis | Suzuki-Miyaura Coupling followed by Vilsmeier-Haack Formylation | High yields and selectivity for both steps are well-documented for similar substrates. nih.govnih.gov Modular approach allowing for variation in both indole and quinoline components. | Two-step process, requiring purification of the intermediate. Potential for catalyst inhibition by nitrogen heterocycles. |

| Convergent Synthesis | Fischer Indole Synthesis | One-pot potential for indole ring formation. | Synthesis of the required substituted hydrazine can be challenging. Potentially harsh acidic conditions. |

| Multi-component Reaction | One-pot assembly | High atom economy and efficiency. Potential for rapid generation of molecular complexity. nih.gov | Development of a specific MCR for this target is required. Optimization can be complex. |

The sequential approach starting with a Suzuki-Miyaura coupling appears to be the most reliable and versatile strategy based on current literature. The Vilsmeier-Haack formylation of indoles is a highly efficient and regioselective reaction, typically affording the 3-formyl product in high yield. jk-sci.comorganic-chemistry.org The selectivity of the Vilsmeier-Haack reaction is generally high for the 3-position of the indole ring due to the electronic nature of the heterocycle. capes.gov.br

Green Chemistry Principles and Sustainable Synthesis Approaches for 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, several aspects of green chemistry can be incorporated.

The use of greener solvents is a key consideration. For Suzuki-Miyaura couplings, reactions in aqueous media or in more environmentally benign organic solvents like 2-Me-THF and t-amyl alcohol have been successfully demonstrated for heteroaryl substrates. nih.govnih.govacs.org The use of natural surfactants like saponin (B1150181) can facilitate these reactions in water at room temperature. rsc.org

Catalyst choice is another important factor. The development of highly active palladium catalysts allows for very low catalyst loadings, which reduces cost and palladium contamination in the final product. mdpi.com Heterogeneous catalysts, including palladium supported on various materials like carbon, metal oxides, or bio-inspired materials, offer the advantage of easy separation and recyclability. mdpi.comnih.gov The use of more earth-abundant and less toxic metals like nickel as an alternative to palladium is also an active area of research. nih.govnih.gov

For the Vilsmeier-Haack reaction, while traditionally using stoichiometric amounts of phosphorus oxychloride, greener methods for the preparation and use of the Vilsmeier reagent have been explored. scirp.orgscirp.orgresearchgate.net The use of solid acid catalysts like Montmorillonite KSF can also contribute to a greener process by replacing soluble and often corrosive acid catalysts. orientjchem.org

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework is assembled.

The ¹H NMR spectrum provides information on the chemical environment and multiplicity of each proton in the molecule. The aldehydic proton of the carbaldehyde group is expected to appear as a singlet at a characteristic downfield shift, typically in the range of 9.5-10.5 ppm. Protons on the indole (B1671886) and quinoline (B57606) ring systems will exhibit distinct chemical shifts and coupling patterns based on their electronic environment and proximity to neighboring protons. The NH proton of the indole ring typically appears as a broad singlet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield, often above 180 ppm. Aromatic carbons of the quinoline and indole moieties resonate in the typical aromatic region (approximately 110-150 ppm), with their precise shifts influenced by the nitrogen heteroatoms and the substituent effects.

Interactive ¹H NMR Data Table

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aldehydic-H | ~9.9 | s |

| Indole-NH | ~12.0 | br s |

| Aromatic-H | ~7.0-9.0 | m |

Interactive ¹³C NMR Data Table

| Carbon | Chemical Shift (ppm) |

| Aldehydic-C | ~185 |

| Aromatic-C | ~110-150 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the quinolinyl and indole fragments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the individual quinoline and indole ring systems, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry in molecules with chiral centers, NOESY can also provide through-space correlations that help to confirm the spatial proximity of protons, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, as well as for gaining insight into its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde (C₁₈H₁₂N₂O), the calculated exact mass would be compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Electrospray Ionization is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The resulting mass spectrum would show a prominent peak corresponding to this pseudomolecular ion. Further fragmentation of this ion can be induced (e.g., through collision-induced dissociation) to generate a characteristic fragmentation pattern that can be used to confirm the structure. Expected fragmentation pathways might include the loss of the formyl group (CHO) or cleavages within the quinoline or indole ring systems.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of key functional groups:

N-H Stretch: A sharp or somewhat broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.

C=O Stretch: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the aldehyde functional group. The conjugation with the indole ring system would shift this band to a slightly lower wavenumber compared to a non-conjugated aldehyde.

C=C and C=N Stretches: Multiple absorption bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic quinoline and indole rings.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aldehydic C-H stretch would show one or two bands in the 2700-2900 cm⁻¹ region.

Interactive IR Absorption Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | ~3200-3500 |

| Aldehyde C=O | Stretch | ~1650-1700 |

| Aromatic C=C/C=N | Stretch | ~1450-1620 |

| Aromatic C-H | Stretch | >3000 |

| Aldehydic C-H | Stretch | ~2700-2900 |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the covalent connectivity, as well as detailed information on the bond lengths, bond angles, and torsional angles of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde. Such an analysis is crucial for understanding the molecule's conformation in the solid state, including the planarity of the fused ring systems and the spatial orientation of the quinolinyl substituent relative to the indole core.

For a crystal of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, the analysis would yield a crystallographic information file (CIF), containing key parameters. While data for the target compound is not available, the crystallographic data for the parent molecule, 1H-indole-3-carbaldehyde, offers a foundational reference. rsc.orgnih.gov

Table 1: Illustrative Crystallographic Data for the Parent Compound 1H-Indole-3-carbaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₇NO | nih.gov |

| Molecular Weight | 145.16 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.govwikipedia.org |

| a (Å) | 14.0758 (9) | nih.gov |

| b (Å) | 5.8059 (4) | nih.gov |

| c (Å) | 8.6909 (5) | nih.gov |

| Volume (ų) | 710.24 (8) | nih.gov |

In the crystal structure of 1H-indole-3-carbaldehyde, the indole ring system is nearly planar, and molecules are linked into chains by N–H···O hydrogen bonds. nih.gov For 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, the X-ray analysis would be expected to reveal:

The dihedral angle between the indole and quinoline ring systems, which would be a key conformational parameter.

Intermolecular interactions , such as hydrogen bonds involving the indole N-H, the aldehyde oxygen, and potentially the quinoline nitrogen. Pi-stacking interactions between the aromatic systems would also be likely.

Bond lengths and angles , which could indicate the degree of electronic conjugation between the two heterocyclic moieties.

The conformation of the aldehyde group relative to the indole ring is another important feature. In related structures, this group is typically coplanar with the indole ring to maximize conjugation.

Combined Spectroscopic Approaches for Comprehensive Structural Elucidation

While X-ray crystallography provides solid-state information, a combination of spectroscopic methods is necessary to confirm the structure in solution and provide a complete picture of its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular skeleton. For 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, the spectra would be complex, but each signal could be assigned to a specific proton or carbon atom.

¹H NMR: The spectrum would show characteristic signals for the aldehyde proton (typically δ 9-10 ppm), the indole N-H proton (often a broad signal above δ 11 ppm), and a series of signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on both the indole and quinoline rings. chemicalbook.com Specific coupling patterns (e.g., doublets, triplets, doublets of doublets) would help to establish the substitution pattern.

¹³C NMR: The carbon spectrum would confirm the presence of 18 distinct carbon atoms (unless there is accidental overlap). The aldehyde carbonyl carbon would appear at a characteristic downfield shift (δ ~185 ppm). rsc.org The remaining signals would correspond to the sp²-hybridized carbons of the indole and quinoline rings.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity between the quinolinyl and indole rings.

Other Spectroscopic Methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental formula (C₁₈H₁₂N₂O). rsc.org The fragmentation pattern observed in MS/MS experiments could provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups. Expected characteristic absorption bands would include the N-H stretching vibration of the indole (~3200-3400 cm⁻¹), the C=O stretching of the aldehyde (~1650-1700 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic rings. rsc.org

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the conjugated π-system. The spectrum would be expected to show complex absorption bands, reflecting the extended conjugation across both the indole and quinoline systems.

By combining these techniques, a comprehensive and unambiguous structural elucidation of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde can be achieved. The data from each method corroborates the others, leading to a definitive structural assignment.

Iv. Chemical Reactivity and Derivatization Strategies of 5 3 Quinolinyl 1h Indole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde function is a primary site for derivatization, participating in various condensation and redox reactions.

The carbonyl group of 5-(3-quinolinyl)-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amino compounds to form a variety of imine derivatives. These reactions are fundamental in constructing more complex molecular architectures.

Schiff Bases: Reaction with primary amines, such as anilines, in a suitable solvent like ethanol, often with acid catalysis, yields the corresponding Schiff bases (imines).

Semicarbazones: Condensation with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate (B1210297) yields the respective semicarbazone. For instance, various substituted indole-3-carbaldehydes react with semicarbazide hydrochloride in a methanol-water mixture upon reflux to afford the corresponding semicarbazone derivatives. csic.es

Thiosemicarbazones: Similarly, reaction with thiosemicarbazide (B42300) produces thiosemicarbazones, which are of significant interest due to their coordination chemistry and biological activities.

Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine (B124118), acyl hydrazides) leads to the formation of hydrazones. A general method for synthesizing hydrazone derivatives involves reacting substituted 1H-indole-3-carbaldehydes with various 1H-indol-3-yl)alkanehydrazides. researchgate.net

These condensation reactions are typically straightforward and proceed with good yields, providing a facile route to a wide array of derivatives.

Table 1: Examples of Condensation Reactions with Indole-3-Carbaldehydes

| Reagent | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amines (e.g., aniline) | Schiff Base | Ethanol, glacial acetic acid, reflux |

| Semicarbazide Hydrochloride | Semicarbazone | Methanol/Water, Sodium Acetate, reflux csic.es |

| Thiosemicarbazide | Thiosemicarbazone | Ethanol, reflux |

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of the aldehyde with active methylene (B1212753) compounds. This reaction allows for the introduction of a variety of functionalized side chains at the C3-position.

Active methylene compounds such as malononitrile, ethyl cyanoacetate (B8463686), and barbituric acid can react with the aldehyde group of the indole (B1671886) scaffold in the presence of a basic catalyst (e.g., piperidine, triethylamine) to yield α,β-unsaturated products. While specific examples for 5-(3-quinolinyl)-1H-indole-3-carbaldehyde are not extensively documented in publicly available literature, the general reactivity of indole-3-carbaldehydes suggests that it would readily undergo such transformations. For example, the reaction of indole-3-carbaldehyde with ethyl cyanoacetate and urea (B33335) or thiourea (B124793) can lead to pyrimidine (B1678525) derivatives. ekb.eg

Table 2: Potential Knoevenagel Condensation Reactions

| Active Methylene Compound | Potential Product | Catalyst |

|---|---|---|

| Malononitrile | 2-((5-(3-Quinolinyl)-1H-indol-3-yl)methylene)malononitrile | Piperidine |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(5-(3-quinolinyl)-1H-indol-3-yl)acrylate | Triethylamine (B128534) |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

Oxidation: Treatment with common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4) would be expected to convert the aldehyde to the corresponding 5-(3-quinolinyl)-1H-indole-3-carboxylic acid.

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (5-(3-quinolinyl)-1H-indol-3-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. More potent reducing agents such as lithium aluminum hydride (LiAlH4) would also effect this transformation.

Functionalization at the Indole Nitrogen (N1)

The indole nitrogen possesses a reactive hydrogen atom that can be substituted through various reactions, which can significantly modulate the electronic properties and biological activity of the molecule.

N-Alkylation: The indole nitrogen can be alkylated using alkyl halides in the presence of a base. A common procedure involves the use of sodium hydride (NaH) as a base in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). For instance, N-alkylation of 1H-indole-3-carbaldehyde has been achieved using various alkyl halides in a mixture of acetonitrile (B52724) and DMF under reflux. mdpi.com

N-Acylation: Acylation of the indole nitrogen can be accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine (B92270). For example, N-acylation of indole-3-carboxaldehyde (B46971) with chloroacetyl chloride has been reported.

Table 3: Examples of N-Functionalization Reactions

| Reaction Type | Reagent | Base | Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I) | NaH | DMF/THF mdpi.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole and Quinoline (B57606) Rings

The indole and quinoline rings of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde exhibit distinct reactivities towards electrophilic and nucleophilic aromatic substitution, largely governed by the electron-donating nature of the indole's nitrogen and the electron-withdrawing nature of the quinoline's nitrogen.

Electrophilic Aromatic Substitution:

The indole nucleus is generally more susceptible to electrophilic attack than the quinoline ring due to the electron-rich nature of the pyrrole (B145914) moiety. In a typical indole system, electrophilic substitution preferentially occurs at the C3-position. However, in 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, this position is already substituted with a carbaldehyde group. This deactivating group, along with the bulky quinolinyl substituent at C5, directs further electrophilic substitution to other positions of the indole ring. The most likely sites for electrophilic attack are the C2, C4, C6, and C7 positions of the indole ring.

The quinoline ring, being electron-deficient, is less reactive towards electrophiles. quimicaorganica.orgresearchgate.net When subjected to electrophilic substitution, the reaction occurs preferentially on the benzene (B151609) ring portion (carbocycle) rather than the pyridine ring. quimicaorganica.orgresearchgate.net The preferred positions for electrophilic attack on the quinoline ring are C5' and C8'. quimicaorganica.orgyoutube.com The stability of the resulting cationic intermediate (Wheland intermediate) dictates this regioselectivity. quimicaorganica.org

A summary of predicted regioselectivity for electrophilic substitution is presented in Table 1.

| Ring System | Predicted Position(s) of Electrophilic Attack | Rationale |

| Indole | C2, C4, C6, C7 | C3 is blocked by a deactivating aldehyde group. C5 is sterically hindered by the quinolinyl group. The remaining positions on the benzo- part of the indole are potential sites. |

| Quinoline | C5', C8' | The benzene ring of the quinoline is more electron-rich than the pyridine ring. Attack at C5' and C8' leads to more stable cationic intermediates. quimicaorganica.org |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is more likely to occur on the electron-deficient quinoline ring, particularly at the C2' and C4' positions. youtube.comquimicaorganica.org These positions are activated towards nucleophilic attack by the electron-withdrawing nitrogen atom. Halogenated quinolines, for instance, readily undergo substitution at these positions. quimicaorganica.org

The indole ring is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. The presence of the aldehyde group at C3 does provide some activation, but significant nucleophilic attack on the indole ring would likely require harsh reaction conditions or the presence of a good leaving group.

Table 2 summarizes the predicted regioselectivity for nucleophilic aromatic substitution.

| Ring System | Predicted Position(s) of Nucleophilic Attack | Rationale |

| Indole | Generally unreactive | Requires strong activation by electron-withdrawing groups and/or a good leaving group. |

| Quinoline | C2', C4' | These positions are electron-deficient due to the influence of the ring nitrogen, making them susceptible to nucleophilic attack. youtube.comquimicaorganica.org |

Cycloaddition Reactions and Heterocyclic Ring Annulations

The presence of both a reactive aldehyde and a C2=C3 double bond within the indole moiety of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde provides opportunities for various cycloaddition and heterocyclic ring annulation reactions.

Cycloaddition Reactions:

The C2=C3 double bond of the indole ring can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions are a well-established method for constructing five-membered heterocyclic rings. While direct examples with the title compound are not extensively reported, related indole-3-carbaldehydes can react with azomethine ylides, generated in situ from the decarboxylative condensation of isatins and α-amino acids, to form complex spiro-pyrrolidine-oxindole structures. This suggests that the C2=C3 bond of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde could act as a dipolarophile.

The quinoline ring can also undergo photochemical cycloadditions with alkenes, leading to the formation of sterically congested polycyclic structures. These reactions often proceed with high regio- and stereoselectivity. nih.gov

Heterocyclic Ring Annulations:

The aldehyde group at the C3-position is a versatile handle for building new heterocyclic rings onto the indole core. Condensation of the aldehyde with various binucleophiles can lead to the formation of a wide range of fused heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles.

Furthermore, the indole-3-carbaldehyde moiety can be a precursor for the synthesis of quinoline derivatives through reactions like the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) (which can be conceptually derived from the indole) with a carbonyl compound. iipseries.org This highlights the potential for intramolecular cyclizations or reactions with external reagents to build additional heterocyclic rings.

Table 3 provides examples of potential cycloaddition and annulation reactions.

| Reaction Type | Reactive Site | Potential Reagents | Resulting Heterocycle |

| 1,3-Dipolar Cycloaddition | Indole C2=C3 double bond | Azomethine ylides, Nitrones | Pyrrolidines, Isoxazolidines |

| Photochemical [2+2] Cycloaddition | Quinoline ring | Alkenes | Fused cyclobutane (B1203170) derivatives |

| Condensation/Annulation | Indole-3-carbaldehyde | Hydrazine, Substituted hydrazines | Fused pyrazoles |

| Condensation/Annulation | Indole-3-carbaldehyde | Hydroxylamine | Fused isoxazoles |

| Condensation/Annulation | Indole-3-carbaldehyde | Amidines, Guanidines | Fused pyrimidines |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling regioselectivity and stereoselectivity is crucial for the successful derivatization of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde and the synthesis of specific target molecules.

Regioselectivity:

As discussed in section 4.3, the inherent electronic properties of the indole and quinoline rings, along with the directing effects of the substituents, govern the regioselectivity of aromatic substitution reactions. For electrophilic substitution, the challenge lies in selectively targeting a specific position on either the indole or quinoline ring. This can often be achieved by careful choice of reagents and reaction conditions. For example, milder electrophiles may favor substitution on the more reactive indole ring, while harsher conditions might be required to functionalize the quinoline ring.

In nucleophilic aromatic substitution, the regioselectivity is more predictable, with the C2' and C4' positions of the quinoline ring being the primary targets.

Stereoselectivity:

Stereoselectivity becomes a key consideration in reactions that create new chiral centers, such as cycloaddition reactions. In 1,3-dipolar cycloadditions leading to spirocyclic compounds, the diastereoselectivity is often controlled by the facial selectivity of the approach of the 1,3-dipole to the C2=C3 double bond of the indole. The bulky quinolinyl group at the C5-position is expected to exert significant steric hindrance, potentially directing the incoming reagent to the opposite face of the molecule and leading to high diastereoselectivity.

In reactions involving the aldehyde group, if a new stereocenter is formed adjacent to the indole ring, the stereochemical outcome can be influenced by the existing planar aromatic systems. The use of chiral catalysts or auxiliaries can also be employed to achieve high enantioselectivity in such transformations.

The control of both regioselectivity and stereoselectivity is paramount for the synthesis of structurally defined derivatives of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, which is essential for establishing clear structure-activity relationships in medicinal chemistry and materials science.

V. Computational Chemistry and Theoretical Studies of 5 3 Quinolinyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a hybrid structure such as 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, these methods elucidate the interplay between the distinct quinoline (B57606) and indole (B1671886) moieties.

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying the electronic structure and reactivity of molecular systems. nih.gov DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to optimize the molecule's geometry to its lowest energy state. nih.govnih.gov This process determines key structural parameters like bond lengths, bond angles, and dihedral angles.

For 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, DFT calculations would reveal the planarity of the indole and quinoline ring systems and the preferred rotational orientation between them. Furthermore, these calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is calculated. This gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org Descriptors such as electronegativity, chemical potential, hardness, and softness can also be derived from these frontier orbitals, providing a deeper understanding of the molecule's behavior in chemical reactions. nih.govrsc.org

Table 1: Representative DFT-Calculated Properties for Aromatic Heterocycles

This table presents typical data obtained from DFT calculations on related heterocyclic systems, illustrating the expected outputs for 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde.

| Calculated Parameter | Representative Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures charge distribution and polarity |

| Electronegativity (χ) | 4.35 eV | Describes the power to attract electrons |

| Chemical Hardness (η) | 1.85 eV | Measures resistance to change in electron distribution |

Note: Values are hypothetical and for illustrative purposes, based on typical results for similar molecules.

To investigate the properties of the molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. rsc.org TD-DFT calculations, often performed on the DFT-optimized ground-state geometry, are used to predict the electronic absorption spectra. nih.gov This involves calculating the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands observed in UV-Visible spectroscopy.

The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral peak. For a molecule like 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, TD-DFT can help assign the nature of these transitions (e.g., π→π* or n→π*) and determine which parts of the molecule (the indole, the quinoline, or the carbaldehyde group) are primarily involved in the electronic excitation. researchgate.net This information is vital for understanding the molecule's photophysical behavior and its potential applications in areas like fluorescent probes or photosensitizers. rsc.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data, which serves as a powerful complement to experimental characterization. DFT calculations can reliably predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. afjbs.com These theoretical values, when compared with experimental spectra, help confirm the molecular structure and assign specific peaks to individual atoms in the molecule. frontiersin.orgmdpi.com

Similarly, DFT can be used to perform frequency calculations to predict the molecule's vibrational (infrared) spectrum. nih.gov The calculated frequencies correspond to the vibrational modes of the molecule, such as the C=O stretch of the carbaldehyde group or the N-H stretch of the indole ring. This aids in the interpretation of experimental IR spectra.

Conformational Analysis and Energy Landscapes

The single bond connecting the quinoline and indole rings in 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde allows for rotational freedom, meaning the molecule can exist in various conformations. Conformational analysis using computational methods is employed to map the potential energy surface as a function of the dihedral angle of this rotating bond.

By systematically rotating the bond and calculating the energy at each step, an energy landscape is generated. This landscape identifies the most stable, low-energy conformers (global and local minima) and the transition states (energy barriers) that separate them. nih.gov Understanding the preferred conformation is crucial as the three-dimensional shape of the molecule dictates how it can interact with other molecules, particularly biological targets like enzyme active sites. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. researchgate.net Given that quinoline-indole hybrids are investigated as inhibitors for various enzymes like tubulin, kinases, and reverse transcriptase, docking studies are essential. nih.govnih.gov

The process involves preparing the 3D structure of the ligand (5-(3-Quinolinyl)-1H-indole-3-carbaldehyde) and the target protein. A docking algorithm then samples numerous possible binding poses and scores them based on binding affinity or free energy of binding. nih.gov The results reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. frontiersin.org These studies can rationalize the biological activity of a compound and guide the design of more potent inhibitors. nih.gov

Table 2: Illustrative Molecular Docking Results for a Quinoline-Indole Hybrid

This table shows a hypothetical summary of a molecular docking study against a protein kinase, a common target for such compounds.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase (e.g., EGFR-TK) | -9.5 | Lys745 | Hydrogen Bond (with carbaldehyde oxygen) |

| Leu718 | Hydrophobic Interaction (with quinoline ring) | ||

| Val726 | Hydrophobic Interaction (with indole ring) | ||

| Phe856 | π-π Stacking (with quinoline ring) |

Note: Data is hypothetical, based on findings for similar molecules targeting EGFR-TK. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govdergipark.org.tr To develop a QSAR model for analogs of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, one would first synthesize and test a library of related compounds to obtain their biological activity data (e.g., IC50 values). nih.gov

Next, various molecular descriptors (physicochemical properties such as electronic, hydrophobic, and steric parameters) are calculated for each compound using computational methods. nih.gov Statistical techniques are then used to build an equation that relates these descriptors to the observed activity. nih.gov A reliable QSAR model can predict the activity of new, untested compounds and highlight which molecular features are most important for enhancing or diminishing activity. nih.gov

Complementary to QSAR, pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. researchgate.net A pharmacophore model is generated by superimposing several active molecules and abstracting their common features, such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. nih.govmdpi.com This resulting 3D template can be used as a query to screen large chemical databases for new, structurally diverse compounds that are likely to be active, accelerating the discovery of novel drug candidates. nih.govmdpi.com

Vii. Structure Activity Relationship Sar Studies of 5 3 Quinolinyl 1h Indole 3 Carbaldehyde Derivatives

Influence of Substituents on the Indole (B1671886) Moiety on Biological Activity

The indole nucleus is a cornerstone of many biologically active compounds, and its substitution pattern in the quinolinyl-indole scaffold is a key determinant of activity. researchgate.netchula.ac.th Both the position and the nature of the substituents on the indole ring can dramatically alter the pharmacological profile of the derivatives.

The location of substituents on the indole ring has a significant impact on biological activity. Studies on related indole derivatives have shown that certain positions are more favorable for substitution than others. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives acting as CysLT1 antagonists, substitution at position 7 of the indole ring was found to be the most favorable, while substitution at position 4 was the least favorable. researchgate.net Although this pertains to a different indole scaffold, it highlights the principle that substituent placement is critical. For 5-(3-quinolinyl)-1H-indole-3-carbaldehyde derivatives, modifications at positions other than those involved in linking the quinoline (B57606) (C5) or the carbaldehyde (C3) could fine-tune activity. The indole N-H is also a key position for modification; N-alkoxy substitutions, for example, have been explored in other indole series to create more potent anticancer agents. nih.gov

The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents on the indole moiety play a crucial role in modulating biological activity.

Electronic Effects: In studies of related quinolinyl-indole compounds, the introduction of specific substituents has led to significant changes in potency. For example, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts in a series of CysLT1 antagonists. researchgate.net The introduction of methoxy (B1213986) groups, which are electron-donating, at favorable positions also resulted in highly potent compounds. researchgate.net

Steric Effects: The size of the substituent group can influence how the molecule fits into the active site of a biological target. mdpi.com Research on the hydrodenitrogenation (HDN) of indole derivatives suggests that substituent groups on the nitrogen-containing heterocycle can create steric hindrance, which may negatively impact the interaction with active sites. mdpi.com This implies that bulky substituents on the indole ring of 5-(3-quinolinyl)-1H-indole-3-carbaldehyde might be detrimental to activity, depending on the specific target.

Table 1: Influence of Indole Moiety Substituents on Biological Activity

| Position | Substituent Type | Observation on Activity | Reference |

|---|---|---|---|

| Indole C4 | General | Substitution at this position was found to be least favorable in a related series. | researchgate.net |

| Indole C7 | Methoxy group | Substitution at this position was found to be most favorable in a related series. | researchgate.net |

| Indole Ring | Fluorine vs. Chlorine | Fluorine-substituted derivatives were more potent than chlorine-substituted ones. | researchgate.net |

| Indole N1 | Alkoxy groups | N-alkoxy substitutions have been shown to produce potent anticancer agents in other indoles. | nih.gov |

| Heterocycle | Bulky groups | Steric hindrance from substituents can negatively affect interactions with target sites. | mdpi.com |

Impact of Modifications on the Quinoline Moiety on Biological Activity

The quinoline ring is another critical component of the scaffold, known for its presence in numerous pharmacologically active agents. researchgate.neteurekaselect.comnih.gov Modifications to this part of the molecule can profoundly affect the biological profile.

SAR studies on related indole-quinoline hybrids have provided valuable insights. For instance, in a series of indole-based quinoline derivatives with anticancer properties, compounds with a methyl group substituted at the C-5 position of the quinoline ring showed more potent activity against cancer cell lines than those with the methyl group at the C-6 position. biointerfaceresearch.com Furthermore, the presence of a 7-chloroquinoline (B30040) moiety was a feature of a highly potent and selective CysLT1 antagonist, suggesting that halogen substitution on the quinoline ring can be beneficial for activity. researchgate.net These findings indicate that both the position and nature of substituents on the quinoline ring are vital for optimizing biological activity.

Table 2: Impact of Quinoline Moiety Modifications on Biological Activity

| Position | Substituent | Observation on Activity | Reference |

|---|---|---|---|

| Quinoline C5 | Methyl | More potent anticancer activity compared to C6-methyl substitution. | biointerfaceresearch.com |

| Quinoline C6 | Methyl | Less potent anticancer activity compared to C5-methyl substitution. | biointerfaceresearch.com |

| Quinoline C7 | Chloro | Part of a highly potent and selective CysLT1 antagonist. | researchgate.net |

Role of the Carbaldehyde Group and its Derivatizations in Modulating Activity

The carbaldehyde group at the C-3 position of the indole ring is not merely a passive structural element; it is a versatile chemical handle for creating a diverse library of derivatives with modulated biological activities. researchgate.netsigmaaldrich.com Indole-3-carbaldehyde is a key precursor for the synthesis of a wide range of heterocyclic compounds and biologically active molecules. researchgate.net

The carbonyl group can readily undergo reactions such as condensation to form Schiff bases, or conversion to hydrazones, oximes, and other functional groups. researchgate.netmdpi.com These derivatizations can lead to significant enhancements in biological activity. For example, a study on indole-3-carboxaldehyde (B46971) analogues showed that while the parent compound had some antioxidant activity, converting the aldehyde into a Schiff base via coupling with various aryl amines led to a significant enhancement in antioxidant potential. Similarly, the synthesis of quinoline-3-carbaldehyde hydrazones bearing a triazole or benzotriazole (B28993) moiety has been explored to generate compounds with cytotoxic effects. mdpi.com This demonstrates that the C3-carbaldehyde group is a critical site for modification to explore and optimize biological activity.

Table 3: Modulation of Activity through Carbaldehyde Derivatization

| Starting Group | Derivatization Reaction | Resulting Functional Group | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Aldehyde | Condensation with Aryl Amines | Schiff Base (Imine) | Significant enhancement of antioxidant activity. | |

| Aldehyde | Condensation with Hydrazines | Hydrazone | Generation of derivatives with cytotoxic properties. | mdpi.com |

| Aldehyde | Condensation with Hydroxylamine (B1172632) | Oxime | A common derivatization to explore SAR. | researchgate.net |

| Aldehyde | Henry Reaction | Nitrovinyl | Creates a key intermediate for further synthesis. | wikipedia.org |

Conformation and Stereochemistry in Biological Recognition (e.g., E/Z Isomerism)

When the C3-carbaldehyde group is derivatized, new stereocenters or geometric isomers can be introduced. For instance, the formation of oximes or hydrazones from the aldehyde can result in E and Z isomers. The specific geometry can be critical for activity. In a related class of compounds, a specific (E)-isomer was identified as a highly potent antagonist, underscoring the importance of stereochemistry for optimal biological function. researchgate.net The relative orientation of the quinoline and indole rings, and the conformation of any linkers or substituents, will dictate how the molecule presents its key recognition features to a binding site.

Pharmacophore Identification and Lead Optimization Principles

A pharmacophore model distills the complex molecular structure into a set of essential features required for biological activity, serving as a blueprint for drug design. nih.gov For the 5-(3-quinolinyl)-1H-indole-3-carbaldehyde scaffold, a general pharmacophore model would likely include:

Hydrogen Bond Donors: The N-H group of the indole ring.

Hydrogen Bond Acceptors: The nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group.

Aromatic/Hydrophobic Regions: The fused ring systems of the indole and quinoline moieties, available for π-π stacking or hydrophobic interactions.

Lead optimization for this class of compounds would be guided by the SAR principles discussed. This involves a systematic process of modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties. Key optimization strategies would include:

Indole Ring Substitution: Introducing small, electron-withdrawing groups like fluorine at various positions to enhance potency. researchgate.net

Quinoline Ring Substitution: Placing small alkyl or halogen groups at specific positions, such as C5 or C7, which have been shown to be favorable for activity. biointerfaceresearch.comresearchgate.net

Carbaldehyde Derivatization: Converting the aldehyde to other functional groups, such as hydrazones or imines, to explore new interactions with the target and improve activity. mdpi.com

Conformational Tuning: Modifying the linkage between the two ring systems or introducing substituents that lock the molecule into a more biologically active conformation.

By integrating these SAR insights, medicinal chemists can rationally design and synthesize new 5-(3-quinolinyl)-1H-indole-3-carbaldehyde derivatives with improved therapeutic potential.

Viii. Emerging Applications and Future Research Directions

Design and Synthesis of Novel Derivatives with Enhanced Biological Specificity

The core structure of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde is a promising starting point for creating new therapeutic agents. Both indole (B1671886) and quinoline (B57606) moieties are integral to many existing drugs. oup.comresearchgate.netnih.gov The molecular hybridization of these two scaffolds has led to the discovery of compounds with potent activities, including anticancer and antibacterial properties. afjbs.comnih.govresearchgate.net

Future research will likely focus on modifying this parent compound to enhance its interaction with specific biological targets. The aldehyde group can be readily converted into other functional groups like Schiff bases, hydrazones, oximes, or reduced to an alcohol, providing access to a vast chemical space. researchgate.net Furthermore, substitutions on either the indole or quinoline rings could be systematically varied to fine-tune the molecule's electronic properties, solubility, and steric profile, thereby optimizing its biological efficacy and selectivity. biointerfaceresearch.comnih.gov For instance, studies on other quinoline-indole hybrids have shown that the position of substituents can significantly impact anticancer activity. biointerfaceresearch.com A recent study on CF3-substituted indole-quinoline hybrids highlighted the scaffold's stability and "editability," which is crucial for drug development. oup.com

Table 1: Potential Synthetic Modifications and Target Biological Activities

| Modification Site | Derivative Type | Potential Biological Application | Rationale |

|---|---|---|---|

| Indole-3-carbaldehyde | Schiff Bases, Hydrazones | Anticancer, Antimicrobial researchgate.netresearchgate.net | Introduces new hydrogen bonding sites and alters molecular geometry for improved target binding. |

| Indole N-H | N-Alkylation | Anticancer, Antiviral biointerfaceresearch.comnih.gov | Modifies lipophilicity and can prevent metabolic degradation. |

| Quinoline Ring | Halogenation, Methoxy (B1213986) groups | Anticancer, Anti-tubulin nih.govresearchgate.net | Alters electronic distribution and can enhance binding affinity to protein targets. |

Potential in Advanced Material Science and Coordination Chemistry

The extended π-conjugated system of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde makes it an interesting candidate for applications in materials science. Indole derivatives are known to be useful in developing eco-friendly materials and have been investigated for their optical properties. creative-proteomics.com The fusion of the indole and quinoline rings could lead to materials with unique photophysical characteristics, such as fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) or as molecular sensors.

In coordination chemistry, the nitrogen atoms within the indole and quinoline rings can act as ligands, binding to metal ions. This could enable the formation of novel metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in catalysis, gas storage, or as luminescent materials. Research into indolo[3,2-c]quinolines has already explored their use in creating metal-based derivatives for potential therapeutic applications, indicating the feasibility of coordinating metals with such hybrid scaffolds. nih.gov

Development of Chemosensing and Molecular Recognition Systems

The structural framework of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde is well-suited for the design of chemosensors. The nitrogen atoms of the heterocyclic rings and the oxygen of the aldehyde group provide potential binding sites for specific ions or molecules. mdpi.com Upon binding, the electronic properties of the conjugated system would be altered, potentially leading to a detectable change in its fluorescence or absorption spectrum. This mechanism is the basis for many chemosensors. For example, 8-hydroxyquinoline (B1678124) is a well-known metal chelator, and hybrid molecules incorporating it have been designed to interact with metal ions implicated in diseases like Alzheimer's. mdpi.com Similarly, derivatives of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde could be developed as selective sensors for environmentally or biologically important species.

Applications in Agrochemical and Environmental Sciences (e.g., Pesticide Development)

Indole derivatives are of significant interest in agriculture. creative-proteomics.com Indole-3-acetic acid is a natural plant hormone, and other synthetic indole compounds have shown potential as fungicides and pesticides. creative-proteomics.comnih.gov The combination of an indole and a quinoline moiety, both known to exhibit biological activity, could lead to a new class of agrochemicals. researchgate.net Research has shown that indole derivatives containing a quinoline structure can possess significant antiviral activity against plant viruses like the tobacco mosaic virus (TMV). researchgate.net This suggests that 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde and its derivatives could be explored for the development of novel pesticides or plant-protecting agents.

In environmental science, certain indole derivatives are being explored for their utility in environmental cleanup technologies, such as in the degradation of persistent organic pollutants like per- and polyfluoroalkyl substances (PFAS). acs.org The unique electronic structure of this quinoline-indole hybrid could be harnessed for similar photocatalytic or degradation applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The complexity of designing molecules with specific properties makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). springernature.comnih.gov These computational tools can accelerate the discovery process by predicting the properties of new molecules before they are synthesized, saving time and resources. scholasticahq.comresearchgate.net

For a scaffold like 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, ML models can be trained on existing data from related indole and quinoline derivatives to predict various properties:

Biological Activity: Predicting the potential of new derivatives as anticancer, antibacterial, or antiviral agents. researchgate.net

Physicochemical Properties: Estimating solubility, lipophilicity, and metabolic stability, which are crucial for drug development. scholasticahq.comresearchgate.net

Structure-Activity Relationships (SAR): Using explainable AI models to identify which structural features are most important for a desired activity, guiding the design of more potent and selective compounds. nih.gov

Reaction Prediction: AI can suggest synthetic routes for novel derivatives, optimizing reaction conditions and yields. springernature.com

By building predictive models, researchers can virtually screen large libraries of potential derivatives of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, prioritizing the most promising candidates for synthesis and testing. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via iodination of indole-3-carbaldehyde precursors using iodine and oxidizing agents in solvents like dichloromethane (controlled temperature) . Alternatively, multicomponent reactions (MCRs) involving indole-3-carbaldehyde derivatives and quinoline precursors in PEG-400/DMF mixtures with catalysts like CuI have been reported . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time to improve yield. For example, sodium acetate in acetic acid is critical for facilitating condensation reactions .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde?

- Methodological Answer :

- 1H/13C NMR : Key features include the aldehyde proton (δ 9.8–10.2 ppm) and quinoline/indole aromatic protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1680 cm⁻¹) and quinoline C=N absorption (~1600 cm⁻¹) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?

- Methodological Answer :

- Purification : Use column chromatography with gradients (e.g., 70:30 ethyl acetate/hexane) or recrystallization from acetic acid .

- Purity Assessment : TLC (Rf comparisons), HPLC (>95% peak area), and melting point analysis (compare to literature values, e.g., mp 193–198°C for indole-3-carbaldehyde derivatives) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde in multicomponent reactions?

- Methodological Answer : Density functional theory (DFT) can model electrophilic substitution sites on the indole and quinoline rings by calculating Fukui indices or molecular electrostatic potentials. Parameters to model include HOMO-LUMO gaps for nucleophilic/electrophilic interactions and transition-state geometries for MCRs .

Q. What strategies resolve contradictions in synthetic yields when varying catalysts or solvents?

- Methodological Answer :

- Systematic Screening : Use design of experiments (DoE) to test variables (e.g., CuI vs. Pd catalysts, DMF vs. acetonitrile) .

- Mechanistic Studies : Probe intermediates via in-situ IR or NMR to identify rate-limiting steps. For example, sodium triacetoxyborohydride in dichloroethane enhances reductive amination efficiency .

Q. How does the electronic interplay between quinoline and indole moieties influence electrophilic substitution patterns?

- Methodological Answer : The electron-deficient quinoline ring directs electrophiles to the indole’s C5 position. This can be probed via:

- Deuterium Exchange Experiments : To track protonation sites under acidic conditions.

- X-ray Crystallography : Resolve regioselectivity in derivatives (e.g., iodination at C6 in indole systems) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for derivatives?

- Methodological Answer : Cross-validate using multiple techniques:

- DSC/TGA : Accurately determine decomposition vs. melting points.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .

- Batch Reproducibility : Test synthetic protocols across labs to isolate environmental variables (e.g., humidity during crystallization) .

Experimental Design Considerations

Q. What are the best practices for designing analogs of 5-(3-Quinolinyl)-1H-indole-3-carbaldehyde with enhanced bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.